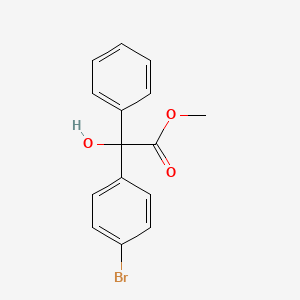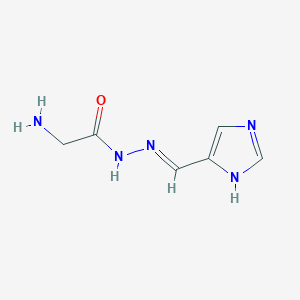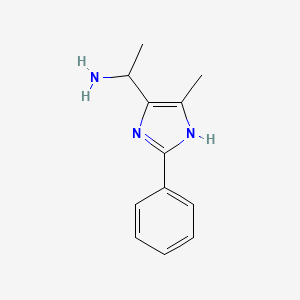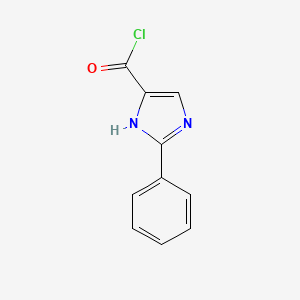
2-Phenyl-1H-imidazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1H-imidazole-4-carbonyl chloride is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 2-position and a carbonyl chloride group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-imidazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenylimidazole with phosgene or thionyl chloride, which introduces the carbonyl chloride group at the 4-position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial when handling reactive intermediates like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1H-imidazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation reactions: It can participate in condensation reactions with amines and alcohols to form imidazole-based polymers and other complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to enhance reaction rates.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis of the carbonyl chloride group.
Aplicaciones Científicas De Investigación
2-Phenyl-1H-imidazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1H-imidazole-4-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable complexes with various substrates. The carbonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules through acylation reactions. This reactivity can be harnessed for the development of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 4 and 5 positions.
2-Phenyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a carbonyl chloride group.
2-Phenyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2-Phenyl-1H-imidazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications and applications. This reactivity distinguishes it from other similar compounds that may have less reactive functional groups.
Propiedades
Número CAS |
179333-66-5 |
|---|---|
Fórmula molecular |
C10H7ClN2O |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
2-phenyl-1H-imidazole-5-carbonyl chloride |
InChI |
InChI=1S/C10H7ClN2O/c11-9(14)8-6-12-10(13-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Clave InChI |
CXQVGCLLURDFDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(N2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)



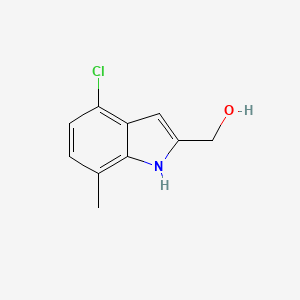
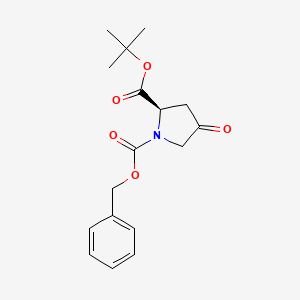


![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)
